molecular formula C6H9ClN2 B1354436 5-chloro-3-ethyl-1-methyl-1H-pyrazole CAS No. 29938-63-4

5-chloro-3-ethyl-1-methyl-1H-pyrazole

Cat. No. B1354436
CAS RN: 29938-63-4
M. Wt: 144.6 g/mol
InChI Key: XZZMBFVRHGIIGW-UHFFFAOYSA-N
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Description

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .


Synthesis Analysis

The synthesis of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Chemical Reactions Analysis

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .

Scientific Research Applications

Pyrazoles are a class of compounds that have a wide range of applications in various scientific fields . Here are some general applications of pyrazoles:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The outcomes of these applications also vary, but generally involve the successful synthesis of a bioactive compound with potential therapeutic effects .
  • Agrochemistry

    • Pyrazoles are used in the development of agrochemicals .
    • The outcomes would be determined by the effectiveness of the synthesized compounds in their intended applications .
  • Coordination Chemistry

    • Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals .
    • The outcomes would be new metal complexes with potential applications in various fields .
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry, often forming part of the organic ligand in organometallic compounds .
    • The outcomes would be new organometallic compounds with potential applications in various fields .

Safety And Hazards

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZMBFVRHGIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476274
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-ethyl-1-methyl-1H-pyrazole

CAS RN

29938-63-4
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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